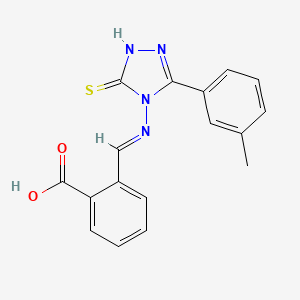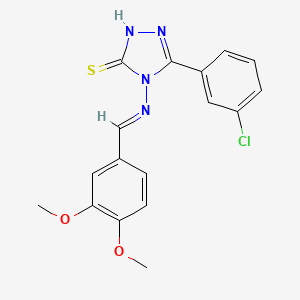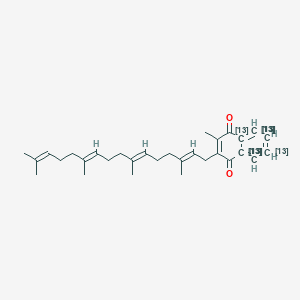
Menaquinone-4-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menaquinone-4-13C6, also known as Vitamin K2 (MK-4)-13C6, is a stable isotope-labeled form of Menaquinone-4. This compound is a type of Vitamin K, which is essential for various biological functions, including blood coagulation and bone metabolism. The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for research purposes, particularly in metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone-4-13C6 involves the incorporation of carbon-13 isotopes into the Menaquinone-4 structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled isoprenoid units, which are then coupled with a naphthoquinone ring to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus subtilis, are used to produce Menaquinone-4, which is then purified and labeled with carbon-13 isotopes. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Menaquinone-4-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form menaquinone epoxides.
Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.
Substitution: Various substitution reactions can occur at the naphthoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Menaquinone epoxides.
Reduction: Menaquinol.
Substitution: Various substituted menaquinone derivatives.
Applications De Recherche Scientifique
Menaquinone-4-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving Vitamin K.
Biology: Helps in studying the role of Vitamin K in cellular processes and its interaction with other biomolecules.
Medicine: Used in research related to blood coagulation disorders, bone health, and cardiovascular diseases.
Industry: Employed in the development of dietary supplements and pharmaceuticals
Mécanisme D'action
Menaquinone-4-13C6 exerts its effects through its role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in Vitamin K-dependent proteins, converting them into γ-carboxyglutamic acid (Gla) residues. These Gla residues are essential for the calcium-binding properties of these proteins, which are crucial for blood coagulation and bone metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menaquinone-7 (Vitamin K2 (MK-7)): Another form of Vitamin K2 with a longer isoprenoid side chain.
Phylloquinone (Vitamin K1): A form of Vitamin K found in plants, with a different side chain structure.
Menadione (Vitamin K3): A synthetic form of Vitamin K without a side chain.
Uniqueness
Menaquinone-4-13C6 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. Unlike other forms of Vitamin K, the carbon-13 labeling allows for precise tracking and quantification in metabolic studies, providing deeper insights into the biochemical pathways and mechanisms involving Vitamin K .
Propriétés
Formule moléculaire |
C31H40O2 |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i7+1,8+1,18+1,19+1,28+1,29+1 |
Clé InChI |
DKHGMERMDICWDU-REGRVCIBSA-N |
SMILES isomérique |
CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


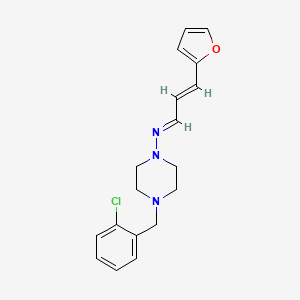
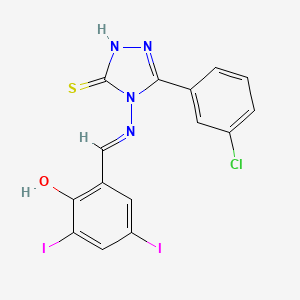
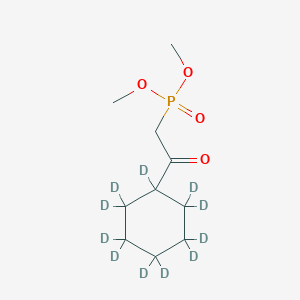

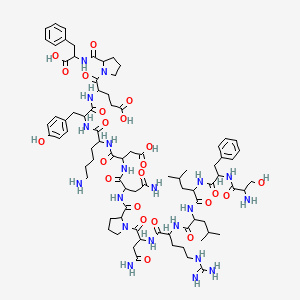
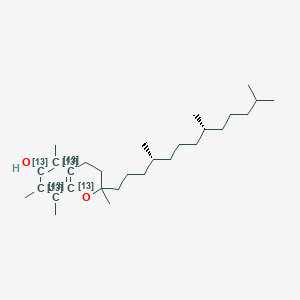

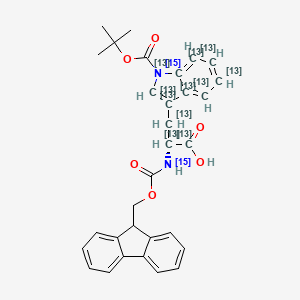
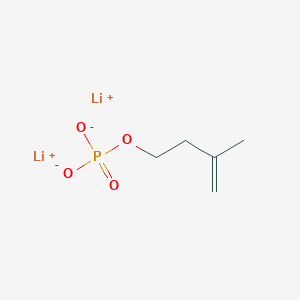
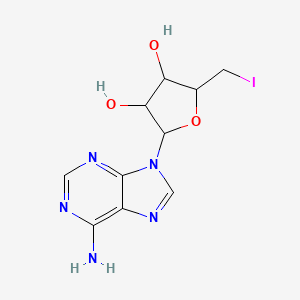
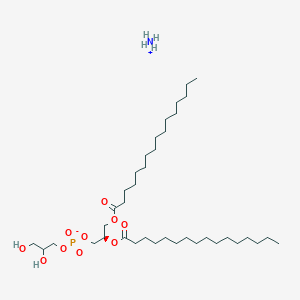
![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
